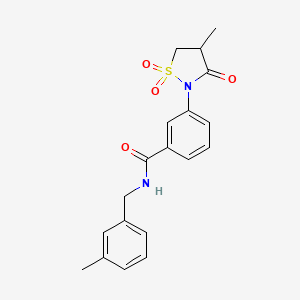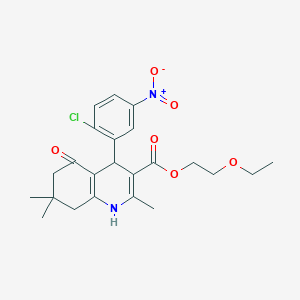
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been studied extensively for its potential use in scientific research.
Mecanismo De Acción
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that are activated by serotonin. By binding to these receptors, 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine can modulate the activity of downstream signaling pathways, leading to changes in cellular function and behavior. 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine also has affinity for other serotonin receptors, including the 5-HT1B, 5-HT1D, and 5-HT7 receptors, although its effects at these receptors are less well understood.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and pain perception. It can also affect mood, cognition, and anxiety, although the exact nature of these effects is still being studied. 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine has been shown to have a biphasic dose-response curve, with low doses producing stimulant-like effects and higher doses producing sedative-like effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine in lab experiments is its well-characterized pharmacology. Its effects on the serotonin system have been extensively studied, and it is relatively easy to administer and measure. However, one limitation of using 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine is its potential for off-target effects, as it can bind to other receptors besides the serotonin receptors. Additionally, its biphasic dose-response curve can make it difficult to interpret results at higher doses.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine. One area of interest is its potential as a therapeutic agent for psychiatric disorders, such as depression and anxiety. 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine's effects on the serotonin system may make it a useful tool for modulating mood and cognition. Another area of interest is its potential as a tool for studying the role of serotonin in pain perception and thermoregulation. Finally, further research is needed to understand the potential off-target effects of 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine and to develop more selective compounds that can be used to study the serotonin system.
Métodos De Síntesis
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine can be synthesized through a multistep process that involves the reaction of 3-chloroaniline with 3,7-dimethyl-6-octen-1-ol in the presence of an acid catalyst. The resulting intermediate is then reacted with piperazine to yield 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine. The purity of the final product can be improved through recrystallization and chromatography.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine has been used extensively in scientific research as a tool to study the serotonin system. It acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine has also been used to study the effects of serotonin on the cardiovascular system, as well as its role in pain perception and thermoregulation.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-(3,7-dimethyloct-6-enyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN2/c1-17(2)6-4-7-18(3)10-11-22-12-14-23(15-13-22)20-9-5-8-19(21)16-20/h5-6,8-9,16,18H,4,7,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJREHKHXDHXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCN1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}ethyl)acetamide](/img/structure/B4975144.png)
![ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4975150.png)
![3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4975157.png)

![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]isonicotinamide](/img/structure/B4975167.png)




![1-bromo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4975213.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4975220.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4975230.png)
